2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol
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Overview
Description
2-{1-Azaspiro[33]heptan-3-yl}propan-2-ol is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol typically involves the reaction of N-tert-butanesulfinyl aldimine with ethyl cyclobutanecarboxylate in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in tetrahydrofuran (THF) solvent, resulting in the formation of the desired amine product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol: This compound shares a similar spirocyclic structure but differs in the presence of an oxygen atom in the ring.
3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-{1-Azaspiro[33]heptan-3-yl}propan-2-ol is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1-azaspiro[3.3]heptan-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-8(2,11)7-6-10-9(7)4-3-5-9/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
YFFVLZCXIKSKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNC12CCC2)O |
Origin of Product |
United States |
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